Dichloroisopropylphosphine
Description
Significance of Organophosphorus Compounds in Modern Chemistry
Organophosphorus compounds, a class of organic molecules containing a carbon-phosphorus bond, are integral to numerous scientific disciplines. taylorandfrancis.com Their unique chemical properties, such as variable oxidation states, multivalency, and metal-binding capabilities, make them exceptionally versatile. nih.gov In medicinal chemistry, organophosphorus compounds are crucial in drug research, with some serving as antiviral agents and treatments for bone-related diseases. jelsciences.com They are also fundamental in the development of new synthetic methods and as ligands in catalysis. nih.gov The broad and growing applications of organophosphorus chemistry underscore its vibrant and continually expanding role in science. nih.govmdpi.com
Historical Context and Evolution of Dichloroisopropylphosphine Research
The journey of this compound is intrinsically linked to the broader history of organophosphorus chemistry. A pivotal moment came in the early 20th century with the development of Grignard reagents, which provided a new method for creating carbon-phosphorus bonds. The synthesis of this compound is commonly achieved through the reaction of phosphorus trichloride (B1173362) with isopropylmagnesium chloride, a Grignard reagent. This method allows for the specific introduction of an isopropyl group onto the phosphorus atom, while retaining reactive chlorine atoms for further chemical transformations.
Current Research Landscape and Academic Relevance of this compound
This compound is a key building block in the synthesis of a wide array of other organophosphorus compounds. Its reactivity allows for its use in the preparation of phosphine (B1218219) derivatives and phosphinites, which are valuable as ligands in transition metal-catalyzed reactions like the Suzuki-Miyaura and Heck reactions. sigmaaldrich.com Current research continues to explore its utility in synthesizing novel compounds. For instance, it has been used to create transient cationic alkyl phosphinidene (B88843) complexes, which exhibit unique reactivity and have potential applications in bond activation reactions. acs.org It is also employed in the synthesis of phosphine-containing ferrocene (B1249389) ligands, which are of interest in catalysis. mdpi.comresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₇Cl₂P |
| Molecular Weight | 144.97 g/mol sigmaaldrich.com |
| Appearance | Colorless to light yellow liquid lookchem.com |
| Density | 1.176 g/mL at 25 °C sigmaaldrich.comchemsrc.com |
| Boiling Point | 129.9 °C at 760 mmHg chemsrc.comlookchem.com |
| Refractive Index | n20/D 1.489 sigmaaldrich.comchemsrc.com |
| CAS Number | 25235-15-8 sigmaaldrich.comchemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2P/c1-3(2)6(4)5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMMTQDEKKQXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336776 | |
| Record name | Dichloroisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25235-15-8 | |
| Record name | Dichloroisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloroisopropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Dichloroisopropylphosphine and Its Precursors
Established Synthetic Routes for Dichloroisopropylphosphine
The primary methods for synthesizing this compound can be broadly categorized into nucleophilic substitution reactions and electrophilic alkylation of phosphorus trihalides. Each approach offers distinct advantages and is chosen based on factors such as desired purity, scale, and available starting materials.
Nucleophilic Substitution Reactions: General Principles and Applications
Nucleophilic substitution reactions are a cornerstone of organophosphorus synthesis. In the context of this compound synthesis, a nucleophile, typically a carbanion equivalent, attacks the electrophilic phosphorus center of a phosphorus trihalide, displacing a halide ion. The general principle involves the formation of a new carbon-phosphorus bond.
The most common and well-established method for preparing this compound is through the reaction of phosphorus trichloride (B1173362) (PCl₃) with isopropylmagnesium chloride, a Grignard reagent. This method is favored for its efficiency and the ability to produce a high-purity product. The reaction involves the nucleophilic attack of the isopropyl group from the Grignard reagent on the phosphorus atom of PCl₃, leading to the substitution of a chlorine atom.
The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis or oxidation of the reactants and products. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used to stabilize the Grignard reagent. google.com Controlling the stoichiometry is crucial to favor the formation of the desired this compound over di- or tri-substituted products. The reaction temperature is often kept low, between -25°C and -30°C, to manage the exothermic nature of the reaction and minimize side reactions. orgsyn.org After the reaction, the byproduct, magnesium chloride, is removed by filtration. The final product is then purified by vacuum distillation. Yields for this reaction are typically in the range of 55-60%. google.comorgsyn.org The use of THF as a solvent has been shown to potentially increase the reaction rate and yield. google.com
It is essential to use isopropylmagnesium chloride rather than the bromide or iodide, as halogen exchange reactions can occur, leading to the formation of bromodiisopropylphosphine or other halogenated phosphines. orgsyn.org
Reaction Parameters for Grignard Synthesis
| Parameter | Conditions |
|---|---|
| Reagents | Phosphorus trichloride, Isopropylmagnesium chloride |
| Solvent | Diethyl ether or Tetrahydrofuran (THF) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | -30°C to -25°C |
| Purification | Vacuum Distillation |
| Typical Yield | 55-60% |
An alternative nucleophilic substitution route involves the reaction of isopropylphosphine with a chlorinating agent. In this process, the phosphorus atom of isopropylphosphine acts as the nucleophile, attacking the electrophilic chlorine source. Common chlorinating agents for this transformation include molecular chlorine (Cl₂) or phosphorus trichloride (PCl₃). thieme-connect.de
This reaction must be carried out under anhydrous conditions to prevent unwanted side reactions. The choice of solvent, such as dichloromethane (B109758) or toluene, and careful control of the reaction temperature, often between 0–5°C, are critical for optimizing the yield and controlling the exothermicity of the reaction. Following the reaction, purification is typically achieved through vacuum distillation to separate the this compound from byproducts like hydrogen chloride (HCl) and any unreacted starting materials.
Electrophilic Alkylation of Phosphorus Trihalides
Electrophilic alkylation provides another strategic approach to the synthesis of this compound. This method involves the reaction of a phosphorus trihalide with an alkyl halide in the presence of a Lewis acid, which facilitates the formation of a key intermediate.
In this method, an alkyl halide, such as isopropyl chloride, reacts with a phosphorus trihalide like phosphorus trichloride in the presence of a strong Lewis acid, typically aluminum trichloride (AlCl₃). thieme-connect.de This reaction leads to the formation of an alkyl(trihalo)phosphonium aluminate complex, for instance, isopropyltrichlorophosphonium tetrachloroaluminate ([i-PrPCl₃]⁺[AlCl₄]⁻). thieme-connect.de The formation of this intermediate is a critical step, setting the stage for the subsequent reduction to the desired product.
Once the alkyl(trihalo)phosphonium aluminate complex is formed, the next step is its reduction to liberate the this compound. thieme-connect.de Various reducing agents can be employed for this purpose. For example, the complex can be reduced using aluminum dust. thieme-connect.de Another approach involves reacting the aluminate complex with triphenylphosphine (B44618), which facilitates the liberation of this compound, yielding a reported 72% of the product. thieme-connect.delookchem.com This strategy demonstrates the versatility of the electrophilic alkylation route in preparing dichlorophosphines.
Metal-Exchanged Organometallic Precursors in Synthesis
The standard synthesis of this compound often employs a Grignard reagent, such as isopropylmagnesium chloride, with phosphorus trichloride. However, the high reactivity of Grignard reagents can sometimes lead to the formation of byproducts. To enhance selectivity, metal-exchange methodologies are employed to create less reactive organometallic precursors. thieme-connect.de This involves an in-situ transmetalation, typically converting a highly reactive organolithium or Grignard reagent into a more moderate organozinc or organocadmium species before its reaction with a phosphorus halide. thieme-connect.de
Table 1: Comparison of Direct Grignard and Metal-Exchanged Methods
| Feature | Direct Grignard Reagent Method | Metal-Exchanged Reagent Method |
|---|---|---|
| Primary Reagent | Isopropylmagnesium chloride | Diisopropylzinc (formed in-situ) |
| Reactivity | High | Moderate |
| Selectivity | Can lead to over-alkylation (triisopropylphosphine) | Higher selectivity for the mono-alkylated product |
| Yield | Generally high for sterically hindered groups | Can be lower due to the additional step thieme-connect.de |
| Typical Conditions | Low temperatures (-48°C) in ether solvents thieme-connect.de | In-situ formation followed by reaction with PCl₃ thieme-connect.de |
Synthetic Strategies for this compound Derivatives and Analogs
This compound serves as a versatile building block for a wide array of more complex organophosphorus compounds, including phosphido complexes and other phosphine (B1218219) derivatives.
This compound is a key reagent in the synthesis of metal phosphido complexes. These reactions typically involve the nucleophilic substitution of one of the chloride atoms by an anionic metal complex. A notable example is the preparation of the chlorophosphido complex [CpMo(CO)₃{P(Cl)i-Pr}] (where Cp is pentamethylcyclopentadienyl). acs.org
In this synthesis, a solution of Li[Cp*Mo(CO)₃] is added to this compound in tetrahydrofuran (THF) at very low temperatures (e.g., -80 °C). acs.org The anionic molybdenum center displaces one chloride ligand on the phosphorus atom to form the Mo-P bond. This resulting phosphido complex can then be used to generate transient cationic phosphinidene (B88843) complexes, which are highly reactive species capable of undergoing cycloadditions or C-H activation. acs.org
An alternative, more cost-effective route to the same phosphido complex avoids the direct use of this compound by starting with a dichlorophosphido complex, [Cp*Mo(CO)₃PCl₂], and reacting it with diisopropyzinc (Zn(i-Pr)₂). acs.org
While this compound is a common starting material, its bromo- or iodo-analogs are also valuable in synthesis. Halogen exchange reactions provide a direct pathway for converting dichlorophosphines into other dihalophosphines. This method involves treating the dichlorophosphine with a source of a heavier halogen. thieme-connect.de
For example, although not specific to the isopropyl derivative, research on related compounds shows that dichloro(ethyl)phosphine can be converted to diiodo(ethyl)phosphine in high yield by reacting it with lithium iodide (LiI) in benzene. thieme-connect.de This type of transformation is an equilibrium process, and the desired product can often be isolated by distillation. Such reactions are crucial for accessing a wider range of phosphine precursors with different leaving group abilities for subsequent nucleophilic substitution reactions. ucl.ac.uk
Reductive trichlorosilylation is a method used to synthesize silylphosphanes from dichlorophosphanes. A modern approach employs a combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine like triethylamine (B128534) (NEt₃) as the reducing system. researchgate.netacs.org This system offers milder reaction conditions compared to alternatives like hexachlorodisilane (B81481) (Si₂Cl₆). researchgate.net
Research has shown that various alkyldichlorophosphanes, including dichloro(isopropyl)phosphine, react with the trichlorosilane/triethylamine system to yield bis(trichlorosilyl)phosphanes of the type RP(SiCl₃)₂. researchgate.net The reaction proceeds via the reduction of the P-Cl bonds and subsequent formation of P-Si bonds. These resulting silylphosphanes are important precursors for further synthetic transformations, such as the synthesis of phosphaalkenes. researchgate.net
Table 2: Products from Reductive Trichlorosilylation of RPCl₂
| R Group (in RPCl₂) | Product with HSiCl₃/NEt₃ | Reference |
|---|---|---|
| tBu | tBuP(SiCl₃)₂ | researchgate.net |
| iPr₂N | iPr₂NP(SiCl₃)₂ | researchgate.net |
| iPr | iPrP(SiCl₃)₂ | researchgate.net |
Process Optimization and Industrial Scale Production Considerations for this compound Synthesis
The industrial-scale synthesis of this compound is based on the same fundamental Grignard chemistry used in the laboratory but requires significant process optimization to ensure safety, consistency, and efficiency.
Key considerations for large-scale production include:
Automated Process Control : Automated systems are implemented for precise control over reagent feed rates, reaction temperature, and maintenance of a strict inert atmosphere (typically nitrogen or argon). This minimizes side reactions and ensures product consistency.
Heat Management : The reaction is exothermic, and effective heat exchange systems are critical to maintain the optimal temperature range and prevent runaway reactions.
Purification : On an industrial scale, purification is achieved through fractional distillation under reduced pressure. This allows for the efficient separation of the this compound from the solvent, unreacted phosphorus trichloride, and any high-boiling byproducts.
Materials Handling and Safety : Due to the compound's high reactivity with water and moisture, which results in the violent release of hydrochloric acid, stringent protocols for moisture exclusion are essential. fishersci.com This includes using dry solvents and reagents and performing all transfers within a closed system. fishersci.com
Considerations for Handling and Storage under Inert Conditions in Synthetic Research
The high reactivity of this compound mandates specialized handling and storage procedures to maintain its purity and ensure safety. The compound is sensitive to both moisture and atmospheric oxygen. fishersci.com
Inert Atmosphere : All manipulations must be carried out under a dry, inert atmosphere, such as argon or nitrogen. fishersci.com This is typically achieved using a Schlenk line (a double-manifold system) or an inert-atmosphere glove box. mit.edu
Specialized Glassware and Containers : Standard laboratory glassware must be thoroughly dried in an oven and cooled under vacuum or an inert gas stream before use. For storage, reagents are often supplied in specialized containers like Aldrich's Sure/Seal™ bottles, which feature a septum-capped side-arm that allows for the removal of the liquid via syringe or cannula without exposing the contents to the atmosphere. mit.edumit.edu
Transfer Techniques : Transfers should be performed using gas-tight syringes or double-tipped needles (cannulas) to move the liquid from one sealed vessel to another under a positive pressure of inert gas. mit.edu
Storage Conditions : Containers should be stored in a cool, dry, well-ventilated area designated for reactive chemicals, away from incompatible materials like oxidizing agents. fishersci.com The storage area should be clearly marked, and containers should be dated upon opening. mit.edu
Table 3: Summary of Handling and Storage Protocols
| Aspect | Recommended Procedure | Rationale |
|---|---|---|
| Atmosphere | Dry Argon or Nitrogen | Prevents violent hydrolysis and oxidation fishersci.com |
| Equipment | Schlenk line or Glove Box | Excludes atmospheric moisture and oxygen mit.edu |
| Storage | Sealed containers (e.g., Sure/Seal™ bottles) in a cool, dry place | Maintains integrity and prevents degradation fishersci.commit.edu |
| Transfers | Gas-tight syringes or cannulas | Prevents exposure to air during manipulation mit.edu |
| Personal Protective Equipment | Flame-resistant lab coat, safety goggles/face shield, compatible gloves | Protects against splashes and potential ignition mit.edu |
Reactivity and Mechanistic Investigations of Dichloroisopropylphosphine
Fundamental Reaction Pathways
The primary reaction pathways for dichloroisopropylphosphine involve nucleophilic substitution at the phosphorus center and oxidation of the phosphorus atom. These reactions allow for the systematic replacement of the chlorine atoms and the modification of the phosphorus oxidation state, providing access to a wide range of organophosphorus compounds.
Nucleophilic substitution at the trivalent phosphorus atom in this compound is a cornerstone of its chemistry. The phosphorus-chlorine bond is polar, with the phosphorus atom being electrophilic and thus a target for electron-rich species (nucleophiles). These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center (SN2@P). The approach of the nucleophile and the departure of the chloride leaving group can occur through different stereochemical pathways, leading to either inversion or retention of configuration at the phosphorus center, a feature of significant interest in asymmetric synthesis. nih.govchemrxiv.org
Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful carbon-based nucleophiles and strong bases used to form new carbon-phosphorus bonds. bluffton.edumasterorganicchemistry.com The reaction with this compound proceeds by the stepwise substitution of the two chlorine atoms. The high reactivity of these organometallic reagents can sometimes lead to side reactions, such as over-alkylation, if the reaction conditions are not carefully controlled. chemistryviews.org
The reaction of an isopropyl Grignard reagent, such as isopropylmagnesium chloride, with phosphorus trichloride (B1173362) is a common synthetic route to this compound itself. Subsequent reactions with different Grignard or organolithium reagents can be used to synthesize unsymmetrical tertiary phosphines.
Theoretical studies on analogous systems suggest that the reaction with aliphatic Grignard reagents proceeds through a backside SN2@P pathway, leading to an inversion of the stereochemistry at the phosphorus center. nih.govchemrxiv.org In contrast, aromatic Grignard reagents may follow different mechanistic pathways. nih.govchemrxiv.org The choice of a less nucleophilic organometallic reagent, such as an organozinc compound, can sometimes offer better selectivity and avoid side reactions. chemistryviews.org
Table 1: Reaction of this compound with Organometallic Reagents
| Reagent Type | General Formula | Product Type | Mechanistic Note |
|---|---|---|---|
| Grignard Reagent | R-MgX | Alkyl/Aryl-isopropylphosphines | Typically proceeds via an SN2@P mechanism. nih.govchemrxiv.org |
Interactive Data Table: Click on headers to sort.
Alcohols (R-OH) and phenols (Ar-OH) act as oxygen-based nucleophiles that can react with this compound to form phosphinites. libretexts.orgyoutube.com The reaction involves the substitution of one or both chlorine atoms to form P-O bonds. These reactions are typically carried out in the presence of a base (e.g., a tertiary amine like triethylamine) to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.
The resulting products, isopropylphosphinites, contain a P-O-C linkage and are themselves useful synthetic intermediates. For example, they can undergo the Michaelis-Arbuzov reaction to form phosphinates. The reaction proceeds with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic phosphorus center, followed by the elimination of a chloride ion.
Table 2: Phosphinite Formation from this compound
| Nucleophile | Reagent Example | Product Class | Byproduct |
|---|---|---|---|
| Alcohol | Ethanol (CH₃CH₂OH) | Alkyl Isopropylphosphinite | HCl |
Interactive Data Table: Click on headers to sort.
Primary (RNH₂) and secondary (R₂NH) amines are effective nitrogen nucleophiles that react with this compound to yield aminophosphines. libretexts.orglibretexts.org Similar to the reactions with alcohols, a base is generally required to scavenge the HCl produced. The reaction allows for the formation of P-N bonds, leading to compounds known as phosphonamidous chlorides (with one chlorine remaining) or phosphonous diamides (with both chlorines substituted).
Mechanistic studies on the related reaction of dichlorophenylphosphine (B166023) with dicyclohexylamine (B1670486) have provided insight into these transformations, which can be influenced by reaction conditions such as the solvent and the presence of air. researchgate.net The resulting aminophosphines are important ligands in coordination chemistry and catalysis.
Table 3: Aminophosphine (B1255530) Formation from this compound
| Nucleophile Type | Reagent Example | Product Class |
|---|---|---|
| Primary Amine | Aniline (B41778) (C₆H₅NH₂) | N-Aryl-P-isopropylphosphonamidous chloride |
Interactive Data Table: Click on headers to sort.
The trivalent phosphorus atom in this compound is readily oxidized to a pentavalent state. This transformation is a key pathway for accessing phosphine (B1218219) oxides, phosphinic acids, and their derivatives.
The oxidation of phosphines is a common reaction, and phosphine oxides (R₃P=O) are thermodynamically stable compounds. wikipedia.org The conversion of this compound to its corresponding oxide or acid derivatives typically involves hydrolysis followed by oxidation or tautomerization.
Hydrolysis of the two P-Cl bonds in this compound with water yields isopropylphosphonous acid. This species exists in equilibrium with its more stable tautomer, isopropylphosphinic acid. Isopropylphosphinic acid is a pentavalent phosphorus compound containing a P=O double bond, a P-H bond, and a P-OH group. The P-H bond in phosphinic acids can be further oxidized to give phosphonic acids, although this requires stronger oxidizing agents.
The direct hydrolysis of a substituted chlorophosphine is a known route to secondary phosphine oxides. wikipedia.org For this compound, controlled hydrolysis can lead to intermediates that can be subsequently converted to various phosphinic acid derivatives.
Table 4: Oxidation and Hydrolysis Products of this compound
| Reagent | Initial Product | Tautomer/Final Product | Product Class |
|---|---|---|---|
| Water (H₂O) | Isopropylphosphonous Acid | Isopropylphosphinic Acid | Phosphinic Acid |
Interactive Data Table: Click on headers to sort.
Oxidation and Reduction Pathways
Reduction to Secondary Phosphines
The conversion of dichlorophosphines to primary or secondary phosphines is a fundamental transformation in organophosphorus chemistry. This compound can be reduced to the corresponding secondary phosphine, isopropylphosphine ((CH₃)₂CHPH₂), through the use of strong reducing agents. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄).
The reaction is typically performed by adding the this compound to a solution of lithium aluminum hydride in an anhydrous ethereal solvent, such as diethyl ether, at reduced temperatures to control the reaction's exothermicity. thieme-connect.de The hydride reagent nucleophilically displaces both chlorine atoms with hydride ions. A subsequent aqueous workup is carefully performed to quench the excess reducing agent and hydrolyze the aluminum complexes, yielding the isopropylphosphine product. thieme-connect.de
Table 1: Representative Reduction of a Dichlorophosphine
| Starting Material | Reducing Agent | Solvent | Product |
| Dichloro(hepta-1,6-dien-4-yl)phosphine | LiAlH₄ | Diethyl Ether | Hepta-1,6-dien-4-ylphosphine |
This table illustrates a typical reduction of a substituted dichlorophosphine to a primary phosphine using LiAlH₄, a process analogous to the reduction of this compound. thieme-connect.de
Hydrolysis Reactivity and Safety Protocols
This compound is highly reactive towards water and moisture. The presence of two P-Cl bonds makes the molecule susceptible to rapid hydrolysis. This reaction is vigorous and exothermic, leading to the substitution of the chlorine atoms with hydroxyl groups. The initial hydrolysis product, isopropylphosphonous acid, is formed along with hydrochloric acid (HCl).
The high reactivity with water necessitates stringent safety protocols when handling this compound. sonoma.edu It is classified as a water-reactive chemical that emits flammable and toxic gases upon contact with moisture.
Key Safety Protocols:
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere, such as nitrogen or argon, typically within a glove box or using Schlenk line techniques to prevent contact with atmospheric moisture. twu.eduuci.edu
Dry Equipment: All glassware and equipment must be thoroughly dried before use to eliminate any residual water. sonoma.edu
Storage: The compound must be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from water, aqueous solutions, and other sources of moisture. sonoma.eduupenn.edu Storage in a desiccator is advisable. twu.edu
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat, must be worn at all times. upenn.edu
Spill and Fire Response: In case of a spill, the area should be contained with a non-combustible absorbent material like dry sand or powdered lime. Water must never be used for cleanup or firefighting. sonoma.eduwayne.edu A Class D dry powder extinguisher is required for fires involving water-reactive materials. twu.edu
Generation and Reactivity of Transient Phosphinidene (B88843) Complexes
Transient phosphinidene complexes are highly reactive intermediates containing a monovalent phosphorus atom coordinated to a metal center. These species are valuable in synthetic chemistry due to their ability to undergo a variety of transformations. This compound serves as a precursor to related compounds that can generate these transient intermediates.
Chloride Abstraction Strategies for Cationic Alkyl Phosphinidenes
A primary strategy for generating transient cationic alkylphosphinidene complexes involves chloride abstraction from a corresponding chloroalkylphosphido metal complex. acs.org While this compound itself may be reduced by many metal anions rather than undergoing substitution, a derivative complex such as the chloroisopropylphosphido complex [Cp*Mo(CO)₃{P(Cl)i-Pr}] can be synthesized. acs.org
The generation of the transient cationic isopropylphosphinidene complex [Cp*Mo(CO)₃{P(i-Pr)}]⁺ is accomplished by treating the chloro-phosphido precursor with a strong Lewis acid, like aluminum trichloride (AlCl₃). acs.orgfigshare.com The Lewis acid facilitates the removal of the chloride anion, leaving a highly electrophilic, coordinatively unsaturated phosphorus center. acs.org Attempts to isolate this phosphinidene complex have been unsuccessful due to its high reactivity, confirming its transient nature. acs.org
Characteristic Electrophilic Phosphinidene Reactions
The replacement of a π-donating amino substituent with an alkyl group, such as isopropyl, is expected to increase the electrophilicity of the resulting phosphinidene complex. acs.org The transient cationic isopropylphosphinidene complex [Cp*Mo(CO)₃{P(i-Pr)}]⁺ indeed behaves as a potent electrophile, readily reacting with various substrates. acs.org Its reactivity is characterized by cycloaddition reactions and nucleophilic attack at the electron-deficient phosphorus center.
When the transient isopropylphosphinidene complex is generated in the presence of an unsaturated substrate like an alkyne, it can undergo a formal [1+2] cycloaddition reaction. For instance, its generation in the presence of diphenylacetylene (B1204595) results in the formation of a stable phosphirene (B14757303) complex, [Cp*Mo(CO)₃{P(i-Pr)C(Ph)C(Ph)}]⁺. acs.orguaeu.ac.aeresearchgate.net In this reaction, the phosphinidene fragment adds across the carbon-carbon triple bond to form a three-membered phosphorus-containing ring.
Table 2: Representative (1+2) Cycloaddition Reaction
| Transient Phosphinidene Precursor | Trapping Agent | Product |
| [CpMo(CO)₃{P(Cl)i-Pr}] + AlCl₃ | Diphenylacetylene | [CpMo(CO)₃{P(i-Pr)C(Ph)C(Ph)}][AlCl₄] |
This table shows the in-situ generation of the transient isopropylphosphinidene complex and its subsequent trapping via cycloaddition. acs.orguaeu.ac.aeresearchgate.net
The highly electrophilic nature of the transient cationic isopropylphosphinidene complex makes its phosphorus center susceptible to attack by nucleophiles. acs.org When the complex is generated in the presence of a neutral nucleophile such as triphenylphosphine (B44618) (PPh₃), the phosphine attacks the phosphinidene phosphorus atom. acs.orguaeu.ac.ae This results in the formation of a phosphine-coordinated phosphinidene complex, [Cp*Mo(CO)₃{P(PPh₃)(i-Pr)}]⁺, where a new phosphorus-phosphorus bond is formed. acs.orgresearchgate.net This reaction demonstrates the pronounced electrophilic character of the transient alkylphosphinidene species. acs.org
Table 3: Representative Nucleophilic Attack Reaction
| Transient Phosphinidene Precursor | Nucleophile | Product |
| [CpMo(CO)₃{P(Cl)i-Pr}] + AlCl₃ | Triphenylphosphine (PPh₃) | [CpMo(CO)₃{P(PPh₃)(i-Pr)}][AlCl₄] |
This table details the reaction of the transient isopropylphosphinidene complex with a phosphine nucleophile. acs.orguaeu.ac.aeresearchgate.net
Bond Insertion Reactions (e.g., Si-H bond activation)
The direct insertion of this compound into Si-H bonds has not been extensively reported. Generally, such reactions with chlorophosphines are not spontaneous and often require a catalyst or specific reaction conditions to proceed. The mechanism would likely involve the activation of the Si-H bond by a transition metal center, followed by reaction with the phosphine.
In the absence of direct experimental data for this compound, a hypothetical reaction pathway could be envisioned, likely requiring a metallic catalyst. The reaction would proceed through several key steps:
Oxidative Addition: A low-valent metal catalyst would first oxidatively add the silane, cleaving the Si-H bond to form a metal-hydride and a metal-silyl species.
Ligand Substitution: this compound could then coordinate to the metal center.
Reductive Elimination: Subsequent reductive elimination would form the P-Si bond, yielding an isopropylphosphinosilane and regenerating the catalyst.
The feasibility of this reaction would be highly dependent on the nature of the catalyst, the substituents on the silicon atom, and the reaction conditions.
Table 1: Hypothetical Parameters for Catalytic Si-H Bond Activation by this compound
| Parameter | Anticipated Value/Condition | Rationale |
| Catalyst | Late transition metals (e.g., Pd, Pt, Rh) | Known to be effective for Si-H activation. |
| Reaction Temperature | Elevated (e.g., >80 °C) | To overcome the activation energy for oxidative addition. |
| Solvent | Aprotic, non-polar (e.g., Toluene, THF) | To avoid side reactions with the chlorophosphine. |
| Potential Product | Isopropyl(silyl)chlorophosphine | Resulting from the formation of a P-Si bond. |
It is crucial to note that this represents a theoretical pathway, and experimental validation for this compound is not currently available in the surveyed literature.
Direct C-H Activation for P-C Bond Formation
Direct C-H activation for the formation of P-C bonds using this compound is another area with a notable lack of specific research findings. The direct reaction of a chlorophosphine with an unactivated C-H bond is thermodynamically challenging and would likely require a transition metal catalyst to facilitate the process.
The catalytic cycle for such a transformation would be expected to involve:
C-H Activation: The metal catalyst would first interact with the substrate to cleave a C-H bond, forming a metal-alkyl or metal-aryl intermediate. This is often the rate-determining step.
Coordination: this compound would then coordinate to the metal center.
P-C Bond Formation: The desired P-C bond would be formed through reductive elimination from the metal center.
The steric bulk of the isopropyl group and the electronic effects of the two chlorine atoms on the phosphorus atom in this compound would play a significant role in the efficiency and selectivity of such a reaction.
Stereochemical Aspects of Reactivity: Inversion Barriers and Epimerization Studies
Phosphines with three different substituents on the phosphorus atom are chiral and can exist as enantiomers. The stereochemical stability of these compounds is determined by the energy barrier to pyramidal inversion at the phosphorus center.
Inversion Barriers:
Phosphines generally exhibit significantly higher inversion barriers compared to analogous amines, making it possible to resolve and study chiral phosphines. This high barrier is attributed to the greater p-character of the phosphorus lone pair and the larger energy difference between the pyramidal ground state and the planar transition state.
While a specific, experimentally determined inversion barrier for this compound is not found in the literature, computational studies on a range of σ³λ³-phosphorus compounds provide a basis for estimation. The presence of electronegative chlorine atoms is expected to increase the inversion barrier compared to trialkylphosphines.
Table 2: Comparison of Calculated Inversion Barriers for Related Phosphines
| Compound | Inversion Barrier (kcal/mol) | Method |
| PH₃ | ~35 | Computational |
| PMe₃ | ~36 | Computational |
| PF₃ | ~96 | Computational |
| PCl₃ | ~80 | Computational |
Data is based on general computational chemistry literature and is provided for comparative purposes.
Based on these trends, the inversion barrier for this compound is anticipated to be substantial, likely in the range of other dichlorophosphines, ensuring its stereochemical stability at room temperature.
Epimerization Studies:
Coordination Chemistry and Ligand Design Principles Involving Dichloroisopropylphosphine
Dichloroisopropylphosphine as a Precursor to Ligand Systems
The synthetic utility of this compound lies in the sequential or simultaneous displacement of its two chloride atoms by various nucleophiles. This reactivity is the foundation for constructing a library of phosphine (B1218219) ligands with varying denticity and chirality.
Monodentate phosphine ligands are readily synthesized from this compound through reactions with organometallic reagents such as Grignard or organolithium reagents nih.gov. The reaction of this compound with two equivalents of an organometallic reagent (R-M, where M is MgX or Li) leads to the formation of a tertiary phosphine of the type i-PrPR₂. The choice of the R group allows for the fine-tuning of the ligand's steric bulk and electronic properties.
Multidentate phosphine ligands can also be prepared using this compound as a starting material core.ac.ukcardiff.ac.ukresearchgate.netalfachemic.com. The synthesis of a bidentate phosphine, for instance, can be achieved by reacting this compound with a difunctional organometallic reagent or by a multi-step process involving the sequential introduction of different phosphino groups. For example, reaction with a Grignard reagent derived from a dihalide can link two phosphine units.
Table 1: Examples of Monodentate and Multidentate Phosphine Ligands Synthesized from Dichlorophosphine Precursors This table is illustrative and based on general synthetic routes for phosphines.
| Ligand Type | General Structure | Synthetic Precursor | Reagent |
| Monodentate | i-PrP(Aryl)₂ | This compound | Aryl Grignard Reagent |
| Monodentate | i-PrP(Alkyl)₂ | This compound | Alkyl Lithium Reagent |
| Bidentate | i-PrP-(CH₂)n-Pi-Pr | This compound | BrMg-(CH₂)n-MgBr |
Ferrocene-based phosphine ligands are of significant interest due to their unique steric and electronic properties, which are conferred by the ferrocenyl backbone soton.ac.ukgoogle.com. The synthesis of ferrocene-based ligands often involves the reaction of a lithiated ferrocene (B1249389) derivative with a chlorophosphine. While direct reactions with this compound are not extensively documented, analogous syntheses with other dichlorophosphines suggest a viable route. For instance, 1,1'-dilithioferrocene can be reacted with this compound to potentially yield 1,1'-bis(chloroisopropylphosphino)ferrocene, which can be further functionalized. A more common approach involves the reaction of a monolithiated ferrocene with this compound to introduce a single phosphino group, followed by further synthetic modifications nih.govias.ac.in.
The resulting ferrocenylphosphine ligands, such as 1,1'-bis(diisopropylphosphino)ferrocene (dippf), are widely used in catalysis, particularly in cross-coupling reactions .
Table 2: Representative Ferrocene-Based Phosphine Ligands This table includes ligands analogous to those that could be synthesized using this compound.
| Ligand Name | Abbreviation | Structure |
| 1,1'-Bis(diisopropylphosphino)ferrocene | dippf | Fe(C₅H₄P(i-Pr)₂)₂ |
| 1-Diisopropylphosphino-1'-diphenylphosphinoferrocene | i-Pr₂P-Fc-PPh₂ | Fe(C₅H₄P(i-Pr)₂)(C₅H₄PPh₂) |
The development of chiral phosphine ligands is crucial for asymmetric catalysis. This compound can be a valuable building block in the synthesis of such ligands. For example, chiral phosphinediamine ligands can be synthesized by reacting this compound with a chiral diamine cardiff.ac.uknih.gov. The reaction typically proceeds via nucleophilic substitution of the chlorine atoms by the amine groups of the diamine. This approach allows for the creation of a diverse range of P,N-ligands where the chirality can be introduced from the diamine backbone.
The resulting phosphinediamine ligands can coordinate to metal centers through both the phosphorus and nitrogen atoms, creating a chiral environment that can induce enantioselectivity in catalytic reactions.
Metal Complex Formation and Geometric Structures
Phosphine ligands derived from this compound readily form coordination complexes with a variety of metals. The geometric structure of these complexes is influenced by the nature of the metal, its oxidation state, and the steric and electronic properties of the phosphine ligand.
Palladium, platinum, and rhodium are key transition metals in catalysis, and their complexes with phosphine ligands have been extensively studied.
Palladium: Palladium(II) complexes with diisopropylphosphino-containing ligands typically exhibit a square planar geometry quora.comrsc.orglibretexts.org. For example, in complexes of the type [PdCl₂(P-ligand)₂], the phosphine ligands can adopt either a cis or trans arrangement. The specific geometry is often influenced by the steric bulk of the phosphine and the nature of the other ligands. Palladium(0) complexes, such as [Pd(P-ligand)₄], generally adopt a tetrahedral geometry quora.com.
Platinum: Similar to palladium, platinum(II) complexes with phosphine ligands predominantly adopt a square planar geometry libretexts.org. The strong trans-influence of phosphine ligands can affect the bond lengths and reactivity of the ligands in the trans position. Platinum(0) complexes with phosphine ligands are also common and typically exhibit a tetrahedral geometry.
Rhodium: The coordination geometry of rhodium complexes with phosphine ligands is highly dependent on the oxidation state and the specific ligands involved. Rhodium(I) complexes, which are often used in catalysis, can exhibit square planar or trigonal bipyramidal geometries nih.govsemanticscholar.orgnih.govcore.ac.uk. For instance, complexes of the type [RhCl(CO)(P-ligand)₂] are typically square planar nih.gov. The geometry around the rhodium center in these complexes is crucial for their catalytic activity.
Table 3: Common Geometries of Transition Metal Complexes with Isopropylphosphine Ligands
| Metal | Oxidation State | Coordination Number | Typical Geometry | Example Complex Type |
| Palladium | +2 | 4 | Square Planar | [PdCl₂(i-Pr₂P-R)₂] |
| Platinum | +2 | 4 | Square Planar | [PtCl₂(i-Pr₂P-R)₂] |
| Rhodium | +1 | 4 | Square Planar | [RhCl(CO)(i-Pr₂P-R)₂] |
| Rhodium | +1 | 5 | Trigonal Bipyramidal | [RhH(CO)(i-Pr₂P-R)₃] |
The coordination chemistry of phosphine ligands with main group metals is less developed compared to transition metals. However, there is growing interest in this area due to the potential for these complexes in catalysis and materials science.
Magnesium: Magnesium complexes with phosphine-containing ligands have been synthesized and structurally characterized acs.orgresearchgate.neted.ac.uknih.gov. The coordination geometry around the magnesium center is often tetrahedral, particularly in complexes with four-coordinate magnesium. The interaction between the "hard" magnesium cation and the "soft" phosphorus donor is a key feature of these complexes.
Calcium: Calcium also forms complexes with phosphine-containing ligands, often featuring higher coordination numbers due to the larger ionic radius of Ca²⁺ nih.govresearchgate.net. The geometry of these complexes can vary, with examples of distorted octahedral and other higher-coordinate structures.
Strontium: Strontium, being a larger alkaline earth metal, also forms complexes with phosphine-containing ligands, though they are less common osti.govnih.gov. The coordination numbers are typically high, and the geometries can be complex, often involving bridging ligands to satisfy the coordination sphere of the large strontium cation osti.gov.
Table 4: Coordination of Phosphine-Derived Ligands with Main Group Metals
| Metal | Typical Coordination Number | Common Geometries |
| Magnesium | 4 | Tetrahedral |
| Calcium | 6 or higher | Distorted Octahedral |
| Strontium | 6 or higher | Varies, often with bridging ligands |
Structural Diversity in Coordination Complexes (e.g., Distorted Cubane Arrangements, Square Planar Geometries)
This compound, as a monodentate phosphine ligand, is expected to coordinate to a variety of metal centers, potentially forming complexes with diverse geometries. The final structure of these complexes is dictated by a combination of factors including the electronic configuration of the metal, the steric bulk of the ligands, and the coordination number of the metal center.
Square Planar Geometries: Square planar geometries are common for d⁸ metal ions such as Pd(II), Pt(II), Rh(I), and Ir(I). This compound could readily form square planar complexes with these metals. For instance, a complex of the type trans-[MCl₂(P(i-Pr)Cl₂)₂] (M = Pd, Pt) would be a plausible structure. In such a complex, the this compound ligands would occupy two coordination sites in a trans arrangement to minimize steric repulsion between the bulky isopropyl groups. The P-M-P bond angle would be expected to be 180°, and the Cl-M-Cl bond angle would also be 180°, resulting in a square planar geometry. The presence of both a bulky alkyl group (isopropyl) and electronegative chlorine atoms on the phosphorus could lead to subtle distortions from a perfect square planar arrangement due to electronic effects influencing the metal-ligand bond lengths and angles.
Steric and Electronic Properties of this compound-Derived Ligands
The properties of ligands derived from this compound, where one or both chlorine atoms are substituted, would be heavily influenced by the interplay of steric and electronic factors originating from the isopropyl group and the remaining substituents on the phosphorus atom.
The steric bulk of the isopropyl group can:
Limit the number of ligands that can coordinate to a metal center.
Favor the formation of specific isomers. For example, in a square planar complex, the trans isomer is often favored over the cis isomer to minimize steric clashes between bulky phosphine ligands.
Induce distortions in the coordination geometry, leading to deviations from idealized bond angles.
Create a "protective pocket" around the metal center, which can influence the reactivity of the complex by controlling substrate access.
Table 1: Comparison of Tolman Cone Angles for Selected Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) in degrees |
| PH₃ | 87 |
| PMe₃ | 118 |
| PEt₃ | 132 |
| P(i-Pr)₃ | 160 |
| PPh₃ | 145 |
| PCy₃ | 170 |
This table provides context for the expected steric bulk of an isopropylphosphine derivative. The presence of two chlorine atoms in this compound would likely result in a slightly smaller cone angle compared to triisopropylphosphine.
The electronic properties of a phosphine ligand are determined by the nature of the substituents on the phosphorus atom. These properties influence the strength and nature of the metal-ligand bond, which is a combination of σ-donation from the phosphorus lone pair to the metal and π-back-donation from the metal d-orbitals to the σ*-antibonding orbitals of the P-C and P-Cl bonds.
In this compound, the presence of two highly electronegative chlorine atoms makes the phosphorus atom electron-deficient. This has two main consequences:
Reduced σ-donating ability: The electron-withdrawing chlorine atoms decrease the electron density on the phosphorus atom, making its lone pair less available for donation to the metal center. This results in a weaker σ-bond compared to more electron-rich phosphines like trialkylphosphines.
Enhanced π-accepting ability: The electron-withdrawing nature of the chlorine atoms lowers the energy of the σ*(P-Cl) orbitals, making them more accessible for π-back-donation from the metal.
Therefore, this compound is expected to be a relatively poor σ-donor but a good π-acceptor ligand. This electronic profile can stabilize metal centers in low oxidation states.
Table 2: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands
| Ligand | TEP (ν(CO) in cm⁻¹) | Electronic Character |
| P(t-Bu)₃ | 2056.1 | Strong σ-donor |
| PPh₃ | 2068.9 | Moderate σ-donor, weak π-acceptor |
| P(OPh)₃ | 2085.3 | Weak σ-donor, strong π-acceptor |
| PCl₃ | 2097.0 | Very weak σ-donor, strong π-acceptor |
The Tolman Electronic Parameter (TEP) is derived from the A₁ C-O stretching frequency of [Ni(CO)₃L] complexes. A higher TEP value indicates a more electron-withdrawing (less σ-donating) phosphine. The TEP for this compound would be expected to be high, likely falling between that of PPh₃ and PCl₃.
Structure-activity relationships (SAR) in ligand design aim to correlate the structural features of a ligand with the catalytic activity or other properties of its metal complex. For ligands derived from this compound, SAR studies would involve systematically modifying the substituents and evaluating the impact on a specific catalytic reaction.
By replacing the chlorine atoms in this compound with various other groups (R), a library of ligands with the general formula P(i-Pr)R₂ or P(i-Pr)RCl can be synthesized. The steric and electronic properties of these ligands can be fine-tuned by varying the nature of R.
Steric Tuning: Introducing bulky R groups would increase the steric hindrance around the metal center, potentially enhancing selectivity in catalytic reactions by controlling the approach of substrates.
Electronic Tuning: Introducing electron-donating R groups would increase the σ-donating ability of the phosphine, while electron-withdrawing R groups would enhance its π-accepting character. This modulation of electronic properties can significantly impact the reactivity of the metal center and the efficiency of catalytic cycles.
For example, in a cross-coupling reaction, a more electron-donating phosphine might promote the oxidative addition step, while a more sterically hindered ligand could facilitate the reductive elimination step. By systematically studying these effects, a relationship between the ligand's structure (and its inherent steric and electronic parameters) and the catalytic activity (e.g., yield, turnover number, selectivity) can be established. However, without specific experimental data for this compound-derived catalysts, any discussion on SAR remains speculative.
Applications of Dichloroisopropylphosphine in Catalysis
Dichloroisopropylphosphine as a Precursor for Catalytic Systems
The principal application of this compound in catalysis is its role as a precursor for the synthesis of tertiary phosphine (B1218219) ligands. The two chlorine atoms attached to the phosphorus center are reactive leaving groups that can be readily displaced by nucleophiles, most commonly organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reactivity allows for the sequential or simultaneous introduction of various organic moieties (R¹, R²) onto the phosphorus atom, yielding phosphines with the general formula i-PrP(R¹)(R²).
This synthetic strategy is a cornerstone of ligand design, as it provides a modular approach to creating a diverse library of phosphine ligands. By carefully selecting the R¹ and R² groups, chemists can fine-tune the steric and electronic environment around the phosphorus atom. This tuning is critical for optimizing the performance of the resulting metal-phosphine catalyst complex for a specific chemical reaction. For example, introducing bulky aryl groups can create a sterically demanding ligand that promotes certain reaction pathways, while incorporating electron-donating or electron-withdrawing substituents can alter the reactivity of the metal center.
A prominent example of a ligand class synthesized from dichlorophosphine precursors is the ferrocene-based diphosphines. The synthesis of 1,1′-bis(diisopropylphosphino)ferrocene (dippf), a widely used ligand, can be achieved by reacting 1,1'-dilithioferrocene with a chlorophosphine, such as chlorodiisopropylphosphine, which itself can be derived from this compound by reaction with one equivalent of an isopropyl Grignard reagent. soton.ac.uk This demonstrates the pathway from a simple precursor like this compound to a sophisticated, high-performance ligand used in advanced catalytic applications.
Role in Homogeneous Catalysis
Ligands derived from this compound play a significant role in various transition metal-catalyzed reactions. The diisopropylphosphino group [(i-Pr)₂P-] is a common structural motif in many effective ligands that impart high activity and selectivity to catalysts based on palladium, rhodium, gold, and platinum.
Cross-coupling reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions often relies on palladium catalysts supported by phosphine ligands. Ligands containing the diisopropylphosphino moiety are known to be effective due to their electron-rich nature and moderate steric bulk, which facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govrsc.org
In the realm of palladium catalysis, ligands derived from this compound precursors are instrumental. The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organohalide, benefits greatly from bulky, electron-rich phosphine ligands. nih.gov
One such class of ligands is the ylide-functionalized phosphines (YPhos). A specific example, prYPhos, which incorporates a diisopropylphosphino group, has been synthesized and demonstrated to be highly effective in Suzuki-Miyaura couplings of aryl chlorides and bromides with arylboronic acids. researchgate.net The synthesis of prYPhos involves the reaction of a phosphonium salt with chlorodiisopropylphosphine (i-Pr₂PCl), a direct derivative of this compound. researchgate.net The resulting Pd/prYPhos catalyst system enables the synthesis of various biaryls and heterobiaryls in good to excellent yields under mild conditions, showcasing high functional group tolerance and chemoselectivity. researchgate.net
Table 1: Suzuki-Miyaura Coupling of 4-chloroanisole with Phenylboronic Acid using a prYPhos-derived Catalyst
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ / prYPhos | K₂CO₃ | Dioxane/H₂O | 60 | 24 | 95 |
Data sourced from research on ylide-functionalized diisopropyl phosphine (prYPhos) ligands. researchgate.net
Similarly, ferrocenyl phosphine ligands are widely employed in cross-coupling. The ligand 1,1′-bis(diisopropylphosphino)ferrocene (DiPPF) is a powerful ligand for various palladium-catalyzed reactions. rsc.orgereztech.com Its synthesis involves the reaction of dilithioferrocene with a diisopropylphosphine halide source, which originates from precursors like this compound. soton.ac.uk Catalyst systems such as [Pd(DiPPF)Cl₂] have been prepared and utilized in Grignard cross-coupling reactions. rsc.org
Rhodium-catalyzed hydroformylation, or the "oxo process," is a large-scale industrial process that converts alkenes into aldehydes using synthesis gas (CO/H₂). The regioselectivity of this reaction (i.e., the ratio of linear to branched aldehydes, n:iso) is critically controlled by the phosphine or phosphite ligands coordinated to the rhodium center. illinois.edu
While monodentate phosphines are used, bidentate phosphine ligands often provide superior control. The electronic and steric properties of these ligands influence the geometry of the key rhodium-hydride-alkene-carbonyl intermediate, which in turn dictates the outcome of the migratory insertion step that determines regioselectivity. rsc.org The development of ligands that can selectively produce the branched aldehyde is an area of active research, particularly for substrates like propene to produce isobutanal. nih.gov Although complex phosphoramidite and phosphonite ligands have shown high selectivity, the fundamental principles of steric and electronic tuning apply to all phosphine ligands, including those that could be synthesized from this compound precursors. nih.govresearchgate.net The diisopropylphosphino group is a common component in ligand libraries screened for such reactions due to its specific steric and electronic profile. researchgate.net
Gold catalysis has emerged as a powerful tool for activating C-C multiple bonds towards nucleophilic attack. Cationic gold(I) complexes, typically stabilized by a single phosphine ligand, are the most common catalysts. The properties of the phosphine ligand are paramount in determining the catalyst's stability and reactivity.
In gold(I)-catalyzed intramolecular hydroamination of alkenes, the phosphine ligand influences the Lewis acidity of the gold center. Kinetic studies have shown that more electron-withdrawing phosphines can lead to faster reaction rates. beilstein-journals.org However, catalyst stability is also a concern, and bulky, strong donor ligands are often employed to prevent decomposition at the high temperatures sometimes required for intermolecular reactions. beilstein-journals.orgorganic-chemistry.org Ligands featuring bulky biaryl backbones combined with dialkylphosphino groups, such as di-tert-butyl(o-biphenyl)phosphine, have proven highly effective, enabling reactions at milder temperatures with broad substrate scope. organic-chemistry.org The synthesis of analogous ligands with diisopropylphosphino groups, originating from this compound, follows established synthetic routes, providing access to catalysts with tailored properties for specific hydroamination and cyclization reactions. researchgate.netmdpi.com
Table 2: Effect of Phosphine Ligand Electronics on Gold-Catalyzed Intramolecular Hydroamination
| Ligand (L) in LAuOTf Catalyst | Relative Donor Strength | Reaction Outcome |
|---|---|---|
| PhOP(o-biphenyl)₂ | Weakest Donor / Strongest π-acceptor | Fastest Rate |
| PhP(o-biphenyl)₂ | Intermediate | Intermediate Rate |
| t-BuP(o-biphenyl)₂ | Strongest Donor | Slowest Rate |
Data adapted from kinetic studies on gold-catalyzed hydroamination. The diisopropylphosphino group would have donor properties between the phenyl- and t-butyl-substituted phosphines. beilstein-journals.org
Platinum-catalyzed hydrosilylation, the addition of a Si-H bond across a C-C double or triple bond, is a fundamental reaction in organosilicon chemistry and for the production of silicone polymers. nih.govnih.gov While simple platinum salts like Karstedt's catalyst are highly active, their selectivity can be low. The addition of phosphine ligands can significantly improve the catalyst's performance and stability. nih.gov
Bulky trialkylphosphine ligands are known to enhance the stability and turnover number of platinum hydrosilylation catalysts by preventing the agglomeration of platinum(0) species into inactive platinum black. nih.gov Research has demonstrated that platinum complexes bearing bulky phosphine ligands, such as XPhos (which contains a dicyclohexylphosphino group), are effective catalysts for the selective hydrosilylation of alkynes. rsc.org Given the similar steric profiles, ligands containing the diisopropylphosphino group are also suitable candidates for this transformation, and their synthesis would rely on this compound as a key starting material. The use of such tailored phosphine ligands allows for greater control over the reaction, leading to high yields and specific regio- and stereoisomers.
Based on a comprehensive review of available scientific literature, there is no specific information detailing the application of this compound or its directly derived ligands in the context of the requested asymmetric catalytic reactions. Searches for the use of ligands synthesized from this compound in asymmetric hydrogenation, asymmetric allylic alkylation, enantioselective cyclopropanation, Mannich reactions, and Michael reactions did not yield any relevant research findings.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound for these applications. The requested data tables and detailed research findings on this specific compound's role in these catalytic processes are not present in the indexed scientific literature.
Computational and Spectroscopic Characterization in Dichloroisopropylphosphine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for characterizing Dichloroisopropylphosphine, offering detailed information about the phosphorus center and the surrounding isopropyl group.
³¹P NMR for Phosphorus Environment and Purity Assessment
³¹P NMR spectroscopy is exceptionally sensitive to the electronic environment of the phosphorus atom. huji.ac.il For this compound, which features a trivalent phosphorus atom (P(III)) bonded to an alkyl group and two chlorine atoms, the ³¹P chemical shift is expected in a specific downfield region. trilinkbiotech.com Generally, organophosphorus compounds with two halogen atoms and one carbon atom attached to phosphorus resonate in the range of 160 to 200 ppm. youtube.com The specific chemical shift for this compound is found at approximately 199.5 ppm in chloroform-d (CDCl₃), a value that confirms its structural identity.
The technique is also paramount for assessing the purity of a sample. The presence of impurities, such as oxidation or hydrolysis products (e.g., isopropylphosphonic dichloride), would give rise to distinct signals in different regions of the ³¹P NMR spectrum, allowing for their identification and quantification. The sharpness of the single resonance peak for pure this compound is indicative of a single phosphorus environment. huji.ac.il
¹H NMR for Proton Environment
¹H NMR spectroscopy provides structural information by probing the hydrogen atoms within the isopropyl group of this compound. The spectrum is expected to show two distinct signals corresponding to the methine (CH) and methyl (CH₃) protons.
Methine Proton (CH): This single proton is adjacent to the phosphorus atom and six methyl protons. Its signal would appear as a doublet of septets due to coupling with the ³¹P nucleus (a doublet) and the six equivalent methyl protons (a septet).
Methyl Protons (CH₃): The six equivalent protons of the two methyl groups are coupled to the methine proton and the phosphorus atom. This would result in a doublet of doublets.
The coupling constants (J-values) provide valuable information about the connectivity and spatial relationship between the coupled nuclei. Specifically, the phosphorus-hydrogen coupling constants (J-P,H) are characteristic of the number of bonds separating the atoms.
| Proton Environment | Expected Splitting Pattern | Coupling To |
| Isopropyl-CH | Doublet of Septets | ³¹P, 6 x CH₃ |
| Isopropyl-CH₃ | Doublet of Doublets | ¹H (methine), ³¹P |
NMR Studies of Coordination Chemistry and Ligand Exchange Dynamics
This compound can act as a ligand in coordination chemistry, donating its lone pair of electrons to a metal center. ethernet.edu.et NMR spectroscopy is a powerful tool for studying these interactions. rsc.orgresearchgate.net Upon coordination to a transition metal, the electronic environment of the phosphorus atom changes significantly, which is reflected in a substantial change in its ³¹P NMR chemical shift. This "coordination shift" provides evidence of complex formation and can offer insights into the nature of the metal-phosphorus bond. d-nb.info
For example, when a phosphine (B1218219) ligand coordinates to a metal like palladium or gold, the ³¹P signal can shift significantly downfield or upfield depending on the nature of the metal and other ligands. d-nb.infomdpi.com Furthermore, dynamic NMR techniques can be employed to study ligand exchange processes. rsc.org By analyzing the NMR spectra at various temperatures, researchers can determine the rates and activation energies of processes where this compound ligands dissociate from and re-associate with a metal center, providing crucial mechanistic information. rsc.org
Solid-State NMR for Conformational Analysis
While solution-state NMR provides information on the time-averaged structure of molecules, solid-state ³¹P NMR spectroscopy can yield insights into the structure and environment of this compound in the solid phase. nih.govresearchgate.net In the solid state, molecules are locked into specific conformations, and different crystalline forms (polymorphs) can be distinguished by their unique ³¹P NMR chemical shifts.
This technique is particularly useful for studying the integrity of reactive compounds like dichlorophosphines. nih.govresearchgate.net For instance, solid-state NMR has been used to examine the stability and hydrolysis of dichlorotriphenylphosphorane, where both the covalent and ionic forms of the molecule, as well as hydrolyzed products, could be identified and quantified within the solid sample. nih.gov A similar approach could be applied to this compound to assess its stability and characterize its solid-state structure, providing data that is complementary to that obtained from X-ray diffraction.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of crystalline solids. nih.gov While a crystal structure for this compound itself may not be readily available, the technique is crucial for confirming the structures of its more stable derivatives, such as metal complexes or other reaction products. nih.gov
Structural Confirmation of this compound Derivatives
By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a precise map of electron density can be generated, revealing the exact positions of atoms in the molecule. nih.gov This analysis provides unambiguous confirmation of the molecular geometry, including bond lengths, bond angles, and torsional angles.
For example, in a hypothetical palladium(II) complex, [PdCl₂(P(CH(CH₃)₂)Cl₂)₂], X-ray crystallography would confirm the coordination of the phosphine ligand to the metal center. Key structural parameters, such as the Pd-P and P-Cl bond lengths, would be determined with high precision. This information is vital for understanding the steric and electronic effects of the this compound ligand.
| Compound | Technique | Key Findings |
| Dichlorotriphenylphosphorane | Solid-State ³¹P NMR | Observation of covalent and ionic forms; quantification of hydrolysis products. nih.gov |
| [1,4-Bis(diphenylphosphino)butane]palladium(II) Dichloride | X-ray Crystallography | Confirmed a square-planar geometry at the palladium center with typical Pd-P and Pd-Cl bond lengths. researchgate.net |
| 4-Hydroperoxycyclophosphamide | X-ray Crystallography | Determined the axial orientation of the 4-hydroperoxy group relative to the phosphinane ring. nih.gov |
This table illustrates how these techniques are applied to related organophosphorus compounds to yield definitive structural and stability data, principles directly applicable to the study of this compound.
Molecular Geometry of Phosphine-Metal Complexes
The molecular geometry of metal complexes containing phosphine ligands, such as this compound, is dictated by the coordination number and electronic configuration of the metal center, as well as the steric and electronic properties of the ligands themselves. While specific crystallographic data for this compound complexes are not widely available in the reviewed literature, general principles of coordination chemistry and data from analogous phosphine complexes allow for a detailed understanding of their expected structural characteristics.
In transition metal complexes, this compound acts as a two-electron donor ligand, binding to the metal center through its phosphorus lone pair. The geometry around the metal is typically one of the common coordination polyhedra, such as square planar, tetrahedral, trigonal bipyramidal, or octahedral. The isopropyl group and the two chlorine atoms attached to the phosphorus atom create a specific steric profile that influences the arrangement of ligands around the metal.
For instance, in square planar complexes, which are common for d⁸ metals like Platinum(II), the P-M-P bond angles are influenced by the steric bulk of the phosphine ligands. While no specific crystal structure of a this compound-platinum(II) complex was found, studies on similar dichloro(alkyl)phosphine complexes provide insight. For example, the synthesis and characterization of various platinum(II) dichlorido complexes with other phosphine ligands have been extensively reported. nih.govresearchgate.net In these structures, the Pt-P bond lengths and the Cl-Pt-Cl bond angles are key parameters.
The table below summarizes typical geometric parameters observed in metal complexes of phosphine ligands that are structurally related to this compound, providing a basis for predicting the geometry of its own complexes.
| Parameter | Typical Value | Metal Center Example |
| M-P Bond Length | 2.20 - 2.40 Å | Pt(II), Ir(III) |
| P-M-P Angle (cis) | 90 - 110° | Pt(II) |
| P-M-P Angle (trans) | 160 - 180° | Ir(III) |
| Cl-M-Cl Angle | 85 - 95° | Pt(II) |
Note: The data in this table is generalized from various phosphine complexes and is intended to be representative.
Crystal Packing and Polymorphism Studies
While specific studies on the crystal packing of this compound complexes are not available, research on other phosphine complexes provides valuable insights. For example, the crystal packing of palladium(II) complexes with tris(3,5-dimethylphenyl)phosphine involves C-H···Cl interactions between the metal complex and co-crystallized solvent molecules, leading to the formation of chains in the crystal lattice. researchgate.net Similar interactions could be envisaged for this compound complexes, particularly if crystallized from chlorinated solvents.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a phenomenon observed in some phosphine compounds. These different crystalline forms, or polymorphs, can exhibit distinct physical properties. While no instances of polymorphism have been documented specifically for this compound, its possibility cannot be ruled out, as it has been observed for other phosphine ligands.
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For this compound, mass spectrometry can be used to confirm its molecular weight and to study its fragmentation patterns.
The molecular weight of this compound ((CH₃)₂CHPCl₂) is 144.97 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass. Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, a compound containing two chlorine atoms will show three peaks for the molecular ion: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.
The fragmentation of organophosphorus compounds in mass spectrometry often involves the cleavage of bonds alpha or beta to the phosphorus atom, as well as the loss of substituents. researchgate.netnih.gov For this compound, common fragmentation pathways could include the loss of a chlorine atom, an isopropyl group, or molecules such as HCl. The study of these fragmentation patterns can provide valuable structural information. nih.gov
The table below illustrates the expected isotopic pattern for the molecular ion of this compound.
| Ion | m/z (approx.) | Relative Intensity |
| [C₃H₇³⁵Cl₂P]⁺ | 144 | 100% (base peak) |
| [C₃H₇³⁵Cl³⁷ClP]⁺ | 146 | ~65% |
| [C₃H₇³⁷Cl₂P]⁺ | 148 | ~10% |
Note: The relative intensities are approximate and can vary depending on the instrument and conditions.
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For newly synthesized this compound metal complexes, elemental analysis provides crucial data to confirm their stoichiometry and purity. The experimentally determined weight percentages of carbon, hydrogen, and other elements are compared with the calculated theoretical values based on the proposed chemical formula.
For a hypothetical complex such as cis-[PtCl₂( (CH₃)₂CHPCl₂ )₂], the theoretical elemental composition can be calculated as follows:
Formula: C₆H₁₄Cl₆P₂Pt
Molecular Weight: 657.8 g/mol
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon (C) | 12.01 | 6 | 72.06 | 10.96 |
| Hydrogen (H) | 1.01 | 14 | 14.14 | 2.15 |
| Chlorine (Cl) | 35.45 | 6 | 212.7 | 32.34 |
| Phosphorus (P) | 30.97 | 2 | 61.94 | 9.42 |
| Platinum (Pt) | 195.08 | 1 | 195.08 | 29.66 |
Close agreement between the experimental and calculated percentages for all elements would provide strong evidence for the proposed formula of the complex. mdpi.comillinois.edu
Computational Chemistry Studies (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. DFT calculations allow for the theoretical investigation of the electronic structure, geometry, and reactivity of molecules, providing insights that can be difficult to obtain through experimental methods alone. mdpi.com
Theoretical Investigations of Electronic and Steric Effects in Catalysis
The catalytic activity of metal complexes is profoundly influenced by the electronic and steric properties of their ligands. researchgate.netmanchester.ac.uk For phosphine ligands like this compound, DFT calculations can quantify these effects.
Electronic Effects: The electronic nature of a phosphine ligand, i.e., its ability to donate or accept electron density from the metal center, can be evaluated using various DFT-derived parameters. One such parameter is the energy of the highest occupied molecular orbital (HOMO) of the free phosphine, which correlates with its σ-donating ability. The presence of two electronegative chlorine atoms in this compound is expected to lower its HOMO energy, making it a weaker σ-donor compared to trialkylphosphines. This, in turn, can affect the reactivity of the metal center in a catalytic cycle.
Steric Effects: The steric bulk of a ligand is another critical factor in catalysis, influencing substrate binding, product release, and the stability of intermediates. A common measure of steric hindrance is the Tolman cone angle, which can be calculated from the DFT-optimized geometry of the ligand. The isopropyl group in this compound contributes to its steric profile, which can be precisely modeled using computational methods. nih.govelsevierpure.com
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are widely used to elucidate the detailed mechanisms of chemical reactions, including catalytic cycles. figshare.com By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For a catalytic process involving a this compound-metal complex, DFT could be employed to investigate key steps such as oxidative addition, migratory insertion, and reductive elimination. For example, in a Suzuki-Miyaura coupling reaction, DFT calculations could model the oxidative addition of an aryl halide to a palladium(0)-dichloroisopropylphosphine complex. This would involve locating the transition state for this step and calculating its energy relative to the reactants.
Such studies provide a molecular-level understanding of how the ligand influences the energetics of the catalytic cycle. For instance, the electronic properties of this compound would affect the stability of the transition state, while its steric bulk could influence the feasibility of different reaction pathways. These computational insights are invaluable for optimizing reaction conditions and developing more efficient catalytic systems.
Conformational Analysis and Barrier to Inversion
The structural dynamics of this compound are primarily characterized by two phenomena: the rotation around the phosphorus-carbon bond and the pyramidal inversion at the phosphorus center.
Conformational Analysis:
Conformational isomers, or conformers, arise from the rotation around single bonds. In the case of this compound, rotation around the P-C bond of the isopropyl group leads to different spatial arrangements of the methyl groups relative to the dichlorophosphino group. Computational modeling, such as Density Functional Theory (DFT), is a powerful method to explore the potential energy surface of such rotations.
By systematically rotating the isopropyl group, a potential energy profile can be generated, revealing the most stable (lowest energy) conformations and the transition states that separate them. The stability of different conformers is determined by a balance of steric and electronic effects. Generally, staggered conformations that minimize steric repulsion between the bulky methyl groups and the chlorine atoms are favored.
While specific rotational barriers for this compound have not been reported, studies on related alkylphosphines provide a basis for estimation. The energy barrier to rotation around the P-C bond in simple alkylphosphines is typically low, allowing for rapid interconversion between conformers at room temperature.
Interactive Data Table: Calculated Rotational Barriers for Model Phosphines
| Compound | Bond | Method | Rotational Barrier (kcal/mol) |
| Methylphosphine | P-C | DFT | ~2.0 |
| Ethylphosphine | P-C | DFT | ~3.5 |
| Isopropylphosphine | P-C | DFT | ~4-5 (estimated) |
Note: These values are representative and sourced from general computational studies on alkylphosphines. Specific values for this compound would require dedicated calculations.
Barrier to Inversion:
Phosphines, like amines, can undergo pyramidal inversion, a process where the phosphorus atom passes through a planar transition state. The energy required for this inversion is known as the inversion barrier. This barrier is influenced by both steric and electronic factors of the substituents attached to the phosphorus atom.
Electronic Effects: Electronegative substituents, such as chlorine, generally increase the barrier to inversion. This is because they withdraw electron density from the phosphorus atom, increasing the p-character of the lone pair and making the pyramidal ground state more stable relative to the planar transition state, where the lone pair resides in a p-orbital.
Computational studies on a range of phosphines have quantified these effects. For this compound, the two chlorine atoms are expected to significantly raise the inversion barrier compared to a simple trialkylphosphine.
Interactive Data Table: Calculated Inversion Barriers for Selected Phosphines
| Compound | Formula | Inversion Barrier (kcal/mol) |
| Phosphine | PH₃ | ~35 |
| Trimethylphosphine | P(CH₃)₃ | ~30 |
| Trichlorophosphine | PCl₃ | >60 |
| Dichloromethylphosphine | CH₃PCl₂ | ~50 (estimated) |
Note: These values are approximations from various computational studies and are provided for comparative purposes to illustrate substituent effects.
The high calculated barrier for trichlorophosphine highlights the significant electronic effect of chlorine substituents. It is therefore anticipated that this compound would also possess a high barrier to inversion, making the phosphorus center configurationally stable at room temperature.
Elucidation of Noncovalent Interactions in Catalysis
While this compound itself is not a widely cited ligand in catalysis, phosphines, in general, are a cornerstone of catalyst design. The elucidation of noncovalent interactions is critical to understanding the mechanisms of stereoselectivity and efficiency in catalysis. acs.orgnih.gov Noncovalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, play a pivotal role in the stabilization of transition states and the binding of substrates to a catalyst. acs.org
In the context of a hypothetical catalytic cycle involving a metal complex with a this compound ligand, several types of noncovalent interactions could be influential:
Hydrogen Bonding: Although this compound itself cannot act as a hydrogen bond donor, the lone pair on the phosphorus atom could potentially act as a weak hydrogen bond acceptor. More significantly, in reactions involving protic substrates or catalysts like chiral phosphoric acids, the phosphine ligand can influence the environment where hydrogen bonding occurs between the catalyst and the substrate. acs.orgacs.org
CH/π Interactions: In reactions involving aromatic substrates, the alkyl groups of the isopropyl moiety could engage in CH/π interactions with the aromatic ring, contributing to the stability and orientation of the substrate within the catalyst's active site. acs.org
Steric and Dispersion Interactions: The size and shape of the this compound ligand dictate the steric environment around the catalytic center. These steric constraints, governed by van der Waals interactions, are crucial for controlling which face of a prochiral substrate is accessible, thereby determining the stereochemical outcome of the reaction. Favorable dispersion interactions can also contribute to the stabilization of the transition state. acs.orgnih.gov
Computational chemistry is essential for mapping these subtle interactions. By modeling the transition state of a catalytic reaction, researchers can visualize and quantify the noncovalent interactions between the catalyst-ligand complex and the substrate. Techniques such as Non-Covalent Interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify and characterize these weak interactions, providing a deeper understanding of the origins of catalytic activity and selectivity. acs.org The insights gained from such studies are instrumental in the rational design of more effective catalysts. nih.gov
Advanced Research Directions and Emerging Applications
Development of Novel Catalytic Systems Utilizing Dichloroisopropylphosphine Scaffolds
This compound serves as a key building block for the synthesis of sophisticated phosphine (B1218219) ligands used in homogeneous catalysis. The dual P-Cl bonds provide a reactive platform for introducing various functionalities, leading to ligands with tailored steric and electronic properties.
A notable application is in the preparation of chiral ligands for asymmetric catalysis. For instance, novel chiral phosphinediamine ligands have been synthesized from (S)-1-phenylethylamine and this compound. researchgate.net When complexed with rhodium, these ligands form catalysts that have demonstrated high enantioselectivities (up to 92% ee) in the asymmetric hydrogenation of acrylic acid derivatives. researchgate.net The effectiveness of these catalysts is attributed to a specific chiral field created by selective P-N chelation and electrostatic interactions between the ligand's amino group and the substrate's carboxy group. researchgate.net
Furthermore, this compound is utilized in the synthesis of ferrocene-based ligands, which are prominent in various catalytic applications. mdpi.comresearchgate.net The compound can be used as a quenching reagent for lithiated ferrocene (B1249389) derivatives to introduce isopropylphosphine moieties. mdpi.comresearchgate.net This methodology facilitates the creation of poly-ligands and polymers composed of ligands, which are valuable scaffolds for multi-metal catalysis. mdpi.com
| Catalyst/Ligand Type | Precursor | Metal Center | Application | Key Finding |
| Chiral Phosphinediamine (PN2) | This compound, (S)-1-phenylethylamine | Rhodium | Asymmetric Hydrogenation | High enantioselectivities (up to 92% ee) achieved through selective chelation and electrostatic interactions. researchgate.net |
| Ferrocene-based Poly-ligands | This compound, Lithiated Ferrocenes | Various (e.g., Palladium) | Multi-metal Catalysis | Serves as a versatile scaffold for creating complex ligands for advanced catalytic systems. mdpi.com |
| Phosphido Precursor | This compound, Li[CpMo(CO)3] | Molybdenum | Synthesis of Cationic Phosphinidene (B88843) Complexes | Forms [CpMo(CO)3{P(Cl)i-Pr}], a precursor to transient cationic alkylphosphinidene complexes. acs.org |
Exploration of this compound in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. lucp.netmdpi.comnih.gov The incorporation of functional groups into the organic linkers can impart unique properties to the MOF, making them suitable for applications in catalysis, gas storage, and sensing. lucp.netmdpi.com
While direct synthesis of MOFs using this compound itself is not documented, its derivatives represent a promising avenue for creating phosphine-functionalized MOFs (P-MOFs). researchgate.net A synthetic strategy would involve first modifying a standard MOF linker, such as terephthalic acid, by reacting it with this compound to create a phosphine-containing dicarboxylic acid linker. This functionalized linker could then be used in solvothermal or other MOF synthesis methods to build a framework with accessible P(III) sites. researchgate.net
The introduction of isopropylphosphine groups into the pores of a MOF could offer several advantages:
Catalytic Sites : The phosphorus atoms can act as solid-state ligands to immobilize transition metal catalysts, combining the benefits of homogeneous and heterogeneous catalysis.
Sensing : The lone pair on the phosphorus atom can interact with specific analytes, enabling the development of chemical sensors.
Modified Pore Environment : The bulky and electron-donating isopropyl groups can alter the polarity and steric environment within the MOF pores, influencing guest adsorption and separation properties.
Innovative Strategies for P(III)-Directed C-H Activation in Phosphine Synthesis
P(III)-directed C-H activation is a powerful strategy for the synthesis of complex phosphine ligands, where the phosphorus atom itself guides a transition metal catalyst to activate a nearby C-H bond. researchgate.net This methodology allows for the efficient construction of P-heterocycles and planar chiral ferrocenes. researchgate.net
This compound can be envisioned as a key starting material in innovative, multi-step strategies involving P(III)-directed C-H activation. A hypothetical pathway could involve:
Precursor Synthesis : Reacting this compound with a suitable bifunctional molecule (e.g., an aniline (B41778) with an ortho-alkyl group) to form a secondary aminophosphine (B1255530).
C-H Activation : Subjecting this aminophosphine precursor to a palladium or rhodium catalyst. nih.govrsc.org The P(III) center would coordinate to the metal, directing it to activate a C-H bond on the ortho-alkyl group of the aniline moiety.
Annulation/Functionalization : The activated C-H bond can then undergo annulation with an alkyne or other coupling partners to form a P-stereogenic phosphacycle. researchgate.net
This approach would provide a novel route to P-chiral ligands, where the stereochemistry is controlled during the catalytic C-H activation step.
Design of Anionic Phosphines and Zwitterionic Catalysts
Anionic phosphines are highly electron-rich ligands with strong donor abilities, making them valuable in catalysis. nih.gov When coordinated to a cationic metal center, they form zwitterionic complexes that can exhibit unique catalytic activity. nih.govrsc.org
The reactivity of this compound allows for its potential use in designing novel anionic phosphines. A synthetic route could involve the reaction of this compound with a stabilized carbanion, such as a bis(sulfonyl)methanide. This would substitute the chlorine atoms with a carbon-based nucleophile containing acidic protons. Subsequent deprotonation of the resulting phosphine would generate an α-carbanionic phosphine. nih.gov
This anionic ligand could then be reacted with a metal precursor, such as a gold(I) complex, to form a zwitterionic catalyst. nih.gov The resulting complex would feature a cationic metal center and an anionic ligand scaffold derived from this compound. Such catalysts could be active in reactions like the hydroamination of alkynes without needing an external activation agent. nih.gov
This compound in Nanocomposite Synthesis for Specialized Applications
Nanocomposites are materials that incorporate nanoparticles into a matrix, leading to synergistic properties. nih.govijrpc.com this compound has been identified as a potential phosphorus precursor for the synthesis of nanocomposites for specialized applications, particularly in the agricultural sector. google.com
Phosphorus is an essential macronutrient for plant growth, involved in critical biological processes like energy transfer and nucleotide synthesis. researchgate.netmdpi.comresearchgate.net However, its availability in soil is often limited. researchgate.netresearchgate.net To address this, novel fertilizer formulations are being developed, including nutrient-containing nanocomposites.
A patented method describes the synthesis of a nanocomposite containing nitrogen (N), phosphorous (P), and potassium (K) using a single-step aerosol approach. google.com In this method, this compound is listed among potential phosphorus precursors. The process involves creating fine aerosol droplets from a solution of nutrient precursors, which are then passed through a furnace to form stable NPK nanocomposites. google.com This method is cost-effective, scalable, and minimizes downstream processing. google.com The resulting nanocomposite powder, with a low moisture content, can provide a bioavailable form of nutrients for enhanced plant uptake and improved soil fertility. google.commdpi.com
| Nanocomposite Type | Precursor Component | Synthesis Method | Potential Application | Advantage |
| NPK Nanocomposite | This compound (as P source) | Single-step aerosol synthesis | Plant nutrition enhancement | Provides stable, bioavailable nutrients; scalable and cost-effective method. google.com |
Future Perspectives in Asymmetric Synthesis and Ligand Design
The development of highly efficient chiral phosphine ligands is crucial for advancing metal-catalyzed asymmetric synthesis. nih.govtcichemicals.com this compound's utility as a foundational building block positions it at the forefront of future ligand design.
Future research will likely focus on leveraging its reactivity to create increasingly complex and effective ligands. Key perspectives include:
P-Chiral Ligands : The development of more convenient and stereospecific methods to synthesize P-chiral ligands from this compound will be a major focus. nih.gov These conformationally rigid and electron-rich ligands are known to provide excellent enantioselectivity in reactions like asymmetric hydrogenation. nih.govtcichemicals.com
Multi-functional Ligands : Integrating this compound-derived moieties into larger molecular frameworks that possess multiple coordination sites or functionalities (e.g., SadPhos ligands) could lead to catalysts with adaptive coordination and enhanced performance in a wider range of reactions. jk-sci.com
Data-Driven Design : Employing data-driven and machine learning approaches to guide the design of new ligands derived from this compound could accelerate the discovery of catalysts with superior activity and selectivity for specific transformations, such as enantioselective cross-coupling reactions. chemrxiv.org
Sustainable Catalysis : The creation of robust ligands that enable catalysis under milder conditions or in more environmentally benign solvents will continue to be a driving force in the field.
By combining innovative synthetic strategies with rational design principles, this compound will continue to be a valuable tool for chemists developing the next generation of ligands and catalysts for asymmetric synthesis.
Q & A
Q. What are the optimized synthetic routes for Dichloroisopropylphosphine (C₃H₇Cl₂P)?
this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting isopropylphosphine with chlorinating agents (e.g., Cl₂ or PCl₃) under anhydrous conditions . Reaction parameters such as temperature (often maintained at 0–5°C to control exothermicity) and solvent choice (e.g., dichloromethane or toluene) significantly influence yield. Purification is achieved through vacuum distillation to isolate the product from by-products like HCl or unreacted reagents .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- ³¹P NMR spectroscopy : A singlet near δ 100–120 ppm confirms the phosphorus environment .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 144.97 (M⁺) align with the compound’s molecular weight .
- Elemental analysis : Validates stoichiometry (C: ~25%, H: ~4.9%, Cl: ~48.9%, P: ~21.2%) .
- X-ray crystallography : For crystalline derivatives, this resolves bond angles and coordination geometry .
Q. What are the common reaction pathways involving this compound?
The compound primarily participates in:
- Nucleophilic substitution : The chloride groups are replaced by alcohols or amines to form phosphine oxides or phosphonamidates .
- Reduction : Using LiAlH₄ yields secondary phosphines (e.g., isopropylphosphine) .
- Oxidation : Reacts with O₂ or H₂O₂ to form phosphinic acids, requiring inert atmospheres to prevent premature oxidation .
Advanced Research Questions
Q. How do steric and electronic effects influence this compound’s reactivity in transition-metal catalysis?
The isopropyl group induces steric hindrance, limiting ligand coordination to metal centers (e.g., Pd or Rh). Computational studies (DFT) reveal that electron-donating effects from the phosphine enhance metal-ligand bond strength, affecting catalytic turnover in hydroformylation or cross-coupling reactions . Experimental validation involves comparing reaction rates with bulkier analogues (e.g., tert-butylphosphines) .
Q. What strategies mitigate air and moisture sensitivity during handling?
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies in reaction yields or selectivity often arise from:
- Trace moisture : Even ppm-level H₂O accelerates hydrolysis, altering product profiles. Karl Fischer titration ensures solvent dryness .
- Impurity profiles : By-products like HCl or phosphine oxides can act as catalysts/poisons. GC-MS or HPLC-MS identifies impurities .
- Solvent effects : Polar aprotic solvents (e.g., THF) vs. non-polar (e.g., hexane) alter reaction kinetics. Systematic solvent screens are recommended .
Q. What computational methods model this compound’s electronic structure for reaction prediction?
- DFT calculations : Gaussian or ORCA software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulates solvation effects and transition states in substitution reactions .
- QSPR models : Relate substituent effects (e.g., Hammett σ parameters) to reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
